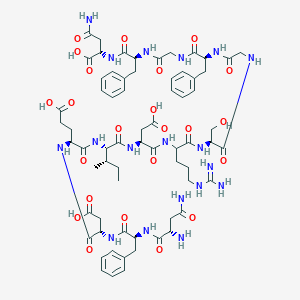

Orcokinin

説明

特性

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H92N18O23/c1-3-34(2)55(85-60(101)40(21-22-52(91)92)79-63(104)44(29-53(93)94)81-62(103)43(26-37-18-11-6-12-19-37)80-56(97)38(68)27-48(69)87)65(106)82-45(30-54(95)96)64(105)78-39(20-13-23-73-67(71)72)59(100)84-47(33-86)58(99)75-32-50(89)76-41(24-35-14-7-4-8-15-35)57(98)74-31-51(90)77-42(25-36-16-9-5-10-17-36)61(102)83-46(66(107)108)28-49(70)88/h4-12,14-19,34,38-47,55,86H,3,13,20-33,68H2,1-2H3,(H2,69,87)(H2,70,88)(H,74,98)(H,75,99)(H,76,89)(H,77,90)(H,78,105)(H,79,104)(H,80,97)(H,81,103)(H,82,106)(H,83,102)(H,84,100)(H,85,101)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,71,72,73)/t34-,38-,39?,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVDOCLWHOQOK-PMVLMXRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H92N18O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145344-97-4 | |

| Record name | Orcokinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145344974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Core Functions of Orcokinin Neuropeptides in Insects

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orcokinins are a highly conserved family of neuropeptides found across various arthropod species. Initially identified for their myotropic effects in crustaceans, subsequent research has revealed their pleiotropic nature in insects, where they function as crucial neuromodulators and hormones.[1][2] Orcokinins are characterized by a conserved N-terminal sequence, Asn-Phe-Asp (NFD), and are involved in a diverse array of physiological processes essential for insect survival, development, and reproduction.[2] This document provides a comprehensive technical overview of the primary functions of orcokinins in insects, focusing on their roles in regulating circadian rhythms, reproduction, and ecdysteroidogenesis. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and potential applications in pest management and drug development.[2]

Primary Functions of Orcokinin

Research across different insect orders has established that orcokinins are not defined by a single function but rather act as versatile regulators in multiple physiological contexts. The primary roles identified to date include the modulation of circadian clocks, the control of reproductive behaviors and physiology, the regulation of molting hormone production, and the stimulation of gut muscle activity.

Regulation of Circadian Rhythms

One of the most well-documented functions of this compound is its role in the master circadian clock.[3][4] In the cockroach Leucophaea maderae, the accessory medulla (AMe) in the optic lobe acts as the central pacemaker controlling locomotor activity rhythms.[3][4] this compound-immunoreactive neurons are prominently located within the AMe, with four pairs of these neurons directly connecting the two hemispheres of the brain.[3] Experiments involving direct microinjections of Asn¹³-orcokinin near the AMe have demonstrated that this compound can reset the biological clock.[3][4] The injections induce phase-dependent shifts in the circadian rhythm of wheel-running activity, with a phase-response curve that closely mimics the effects of light pulses.[3][4] This evidence strongly suggests that orcokinins are key signaling molecules in the light entrainment pathway, transmitting photic information from the compound eyes to the central clock.[3][4]

Control of Reproduction

Modulation of Ecdysteroidogenesis and Molting

Orcokinins are integral to the hormonal control of insect development, specifically in the production of ecdysteroids, the primary molting hormones.[7] In the silkworm, Bombyx mori, orcokinins have been identified as neuronal prothoracicotropic factors, meaning they stimulate the prothoracic gland (PG) to synthesize and release ecdysteroids.[7] Interestingly, these this compound-producing neurons that innervate the PG also produce another set of neuropeptides, Bommo-FMRFamides (BRFas), which have an opposing, inhibitory effect on ecdysteroidogenesis.[7] This dual-signal system allows for precise, nuanced regulation of developmental timing. The broader role of orcokinins in molting is further supported by studies in the kissing bug, Rhodnius prolixus, where disruption of this compound signaling leads to molting defects.[8][9]

Myotropic and Gut Activity

Consistent with their original discovery in crustaceans, orcokinins exhibit myotropic (muscle-stimulating) properties in insects, particularly as brain-gut peptides.[9][10] In Rhodnius prolixus, this compound B is linked to feeding and midgut function, where it enhances the frequency of spontaneous peristalsis and muscle contraction.[9] This suggests a role in coordinating digestive processes post-feeding.

This compound Signaling Pathway

The precise signaling mechanisms of orcokinins in insects are not fully elucidated. However, based on the nature of neuropeptide signaling, they are presumed to act through G protein-coupled receptors (GPCRs).[2] The downstream cascade is thought to involve intracellular Ca²⁺ mobilization, a common pathway for neuropeptides that mediate neuromodulatory and hormonal effects.[2]

Caption: Putative signaling pathway for this compound via a G protein-coupled receptor.

Quantitative Data Summary

The following tables summarize key quantitative findings from pivotal studies on this compound function.

Table 1: Effects of this compound on Circadian Locomotor Activity in L. maderae

| Parameter | Method | Dosage | Observation | Reference |

|---|---|---|---|---|

| Phase Shift | Microinjection near AMe | 150 fmol (Asn¹³-orcokinin) | Stable, phase-dependent phase shifts in locomotor activity | [3][4] |

| Response Curve | Behavioral Monitoring | N/A | Resulting phase-response curve closely matched that of light pulses |[3][4] |

Table 2: Effects of this compound Gene Silencing on Reproduction in D. melanogaster

| Parameter | Method | Target | Observation | Reference |

|---|---|---|---|---|

| Courtship Behavior | RNAi-mediated knockdown | This compound gene | Disinhibition of male courtship; occurrence of male-to-male courtship | [2][5] |

Experimental Protocols

The following are generalized methodologies for key experiments used to determine this compound function.

Protocol: Microinjection for Circadian Rhythm Analysis

This protocol is adapted from studies on the cockroach Leucophaea maderae.[3][4]

-

Animal Preparation: Adult male cockroaches are anesthetized on ice. An opening is cut into the head capsule to expose the brain.

-

Peptide Preparation: Asn¹³-orcokinin is dissolved in insect saline to a final concentration for delivering a 150 fmol dose in a small volume (e.g., 30 nl).

-

Injection: The peptide solution is drawn into a glass micropipette and injected into the brain, specifically targeting the region of the accessory medulla (AMe). Control animals receive saline-only injections.

-

Activity Monitoring: Following injection and sealing of the head capsule, the animal is placed in an activity monitor (e.g., a running wheel) under constant darkness (DD) and temperature.

-

Data Analysis: Locomotor activity is recorded for several days. The phase of the activity rhythm before and after injection is compared to calculate the phase shift. A phase-response curve (PRC) is generated by plotting phase shifts as a function of the circadian time of injection.

Caption: Workflow for analyzing this compound's effect on circadian rhythms.

Protocol: RNAi-mediated Gene Knockdown for Behavioral Analysis

This protocol is a general workflow based on studies in Drosophila melanogaster.[5]

-

Construct Generation: Design and synthesize short hairpin RNA (shRNA) or long double-stranded RNA (dsRNA) constructs targeting a unique sequence within the this compound gene.

-

Fly Strain Generation: Clone the RNAi construct into a UAS vector (e.g., pUAST) and generate transgenic flies.

-

Behavioral Assays:

-

Courtship: Place an experimental male (with this compound knockdown) with a wild-type male and record the frequency and duration of courtship behaviors.

-

Fecundity: House experimental females with wild-type males and count the number of eggs laid over a defined period.

-

-

Validation: Use quantitative PCR (qPCR) on dissected tissue from experimental flies to confirm the significant reduction of this compound mRNA levels compared to controls.

Protocol: Immunohistochemistry for Neuronal Mapping

This protocol is based on standard methods used for insect neuroanatomy.[1]

-

Tissue Dissection and Fixation: Dissect the brain and/or ventral nerve cord in cold insect saline. Fix the tissue overnight at 4°C in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Washing and Permeabilization: Wash the tissue thoroughly in PBS. Permeabilize by incubating in PBS containing Triton X-100 (PBST).

-

Blocking: Incubate the tissue in a blocking solution (e.g., PBST with 10% normal goat serum) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the tissue with a primary antibody raised against an this compound peptide (e.g., anti-Asn¹³-orcokinin) at a dilution of 1:1000 to 1:5000 for 1-3 days at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the tissue with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) overnight at 4°C.

-

Mounting and Imaging: Wash the tissue, mount on a slide in an anti-fade mounting medium, and image using a confocal microscope to visualize the distribution of this compound-immunoreactive neurons and processes.

References

- 1. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Evidence for a role of this compound-related peptides in the circadian clock controlling locomotor activity of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bombyx Orcokinins Are Brain-Gut Peptides Involved in the Neuronal Regulation of Ecdysteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide Hormones in the Insect Midgut - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]

The Orcokinin Signaling Pathway in Crustaceans: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

The orcokinin family of neuropeptides represents a crucial component of neuroendocrine signaling in crustaceans, playing significant roles in the modulation of the stomatogastric nervous system and gut motility. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, tailored for researchers, scientists, and professionals in the field of drug development. By consolidating available data on this compound peptides, their physiological effects, and the methodologies used for their study, this document aims to serve as a foundational resource for future research and the exploration of orcokinins as potential targets for therapeutic intervention or pest control strategies. While the precise identity of the this compound receptor and the downstream signaling cascade remain areas of active investigation, this guide synthesizes existing knowledge to present a putative signaling model and details key experimental protocols to facilitate further discovery.

Introduction to Orcokinins

Orcokinins are a family of neuropeptides first identified in the crayfish Orconectes limosus.[1][2] They are characterized by a highly conserved N-terminal sequence, Asn-Phe-Asp-Glu-Ile-Asp-Arg (NFDEIDR), with variations occurring at the C-terminus. These peptides are widely distributed throughout the central and peripheral nervous systems of decapod crustaceans, including key neurosecretory structures like the sinus gland and pericardial organs, as well as the stomatogastric nervous system (STNS).[3][4][5] Their presence in these locations suggests diverse roles as both circulating neurohormones and locally acting neuromodulators.

Functionally, orcokinins have been demonstrated to have myotropic effects, notably stimulating contractions of the hindgut.[1][2] Furthermore, they act as modulators of the rhythmic activity of the stomatogastric ganglion (STG), which controls the complex movements of the crustacean foregut.[4][6] The conservation of the this compound peptide family across various crustacean species underscores their fundamental importance in crustacean physiology.

The this compound Peptide Family

Mass spectrometry has been a pivotal tool in the identification and sequencing of multiple this compound isoforms across different crustacean species.[7][4] These peptides are derived from a larger prepro-orcokinin precursor protein.[8]

Table 1: Identified this compound Peptides in Various Crustacean Species

| Peptide Name | Sequence | Species | Reference |

| [Asn13]-orcokinin | NFDEIDRSGFGFN | Orconectes limosus, Cherax destructor | [1][5] |

| [Val13]-orcokinin | NFDEIDRSGFGFV | Cherax destructor | [5] |

| [Ala13]-orcokinin | NFDEIDRSGFGFA | Homarus americanus | [4][6] |

| [Ser9]-orcokinin | NFDEIDRSGFGFN | Carcinus maenas | [7] |

| [Thr8, His13]-orcokinin | NFDEIDRTGFGFH | Cherax destructor | [5] |

| [Ala8, Ala13]-orcokinin | NFDEIDRAGFGFA | Cherax destructor | [5] |

| This compound[1-11] | NFDEIDRSGFG | Homarus americanus, Cancer borealis, Panulirus interruptus | [6] |

| This compound[1-12] | NFDEIDRSGFGF | Homarus americanus, Cancer borealis, Panulirus interruptus | [6] |

Physiological Roles and Effects

The physiological functions of orcokinins have been primarily investigated in two contexts: hindgut motility and modulation of the stomatogastric nervous system.

Myotropic Effects on the Hindgut

Orcokinins are potent stimulators of hindgut contractions.[1][2] Structure-activity relationship studies have provided insights into the critical domains of the peptide required for this biological activity.

Table 2: Structure-Activity Relationships of this compound Analogues on Crayfish Hindgut Contraction

| Analogue | Modification | Relative Activity | Threshold Concentration (M) | Reference |

| This compound (OK) | Native Peptide | 100% | 1 x 10-10 | [9] |

| OK-NH2 | C-terminal amidation | Nearly equipotent to OK | Not specified | [9] |

| [Ala7]-OK | Arg7 replaced by Ala | Nearly equipotent to OK | Not specified | [9] |

| [Tyr2]-OK | Phe2 replaced by Tyr | Considerably lower activity | Not specified | [9] |

| OK(2-13) | N-terminal deletion (one amino acid) | Steep drop in activity | Not specified | [9] |

| OK(3-13) | N-terminal deletion (two amino acids) | Complete loss of activity | Not specified | [9] |

| OK(1-10) | C-terminal deletion (three amino acids) | Full intrinsic activity, but reduced potency | 1 x 10-7 | [9] |

| OK(1-9) | C-terminal deletion (four amino acids) | Complete loss of activity | Not specified | [9] |

Neuromodulation of the Stomatogastric Ganglion

Application of orcokinins to the stomatogastric ganglion (STG) of Homarus americanus alters the pyloric rhythm.[4][6] This modulation is characterized by a decrease in the number of spikes per burst of the Lateral Pyloric (LP) neuron and a change in the firing phase of pyloric neurons.[4][6]

Table 3: Electrophysiological Effects of [Ala13]-orcokinin on the Pyloric Rhythm in Homarus americanus

| Neuron | Parameter | Effect | Reference |

| Lateral Pyloric (LP) | Spikes per burst | Decrease | [4][6] |

| Pyloric Neurons | Phase of firing | Altered | [4][6] |

The this compound Signaling Pathway: A Putative Model

While the complete this compound signaling pathway has not been fully elucidated in crustaceans, based on the nature of neuropeptide signaling in invertebrates, a putative pathway can be proposed. It is widely presumed that orcokinins exert their effects through G-protein coupled receptors (GPCRs).[3][9]

The this compound Receptor

To date, the specific receptor for orcokinins has not been cloned or definitively identified in any crustacean species. Transcriptomic analyses of crustacean nervous tissue have identified numerous putative neuropeptide GPCRs, but direct ligand-receptor pairing for orcokinins is yet to be established.[10] The identification and characterization of the this compound receptor is a critical next step in understanding this signaling pathway.

Second Messenger Systems

The intracellular signaling cascade following this compound receptor activation is also an area requiring further investigation. In general, neuropeptide signaling in arthropods involves the modulation of intracellular second messengers such as cyclic AMP (cAMP), cyclic GMP (cGMP), and calcium ions (Ca2+).[9] It is hypothesized that this compound receptor activation leads to changes in the levels of one or more of these second messengers, which in turn initiates a downstream cascade of protein phosphorylation and cellular responses, ultimately leading to the observed physiological effects.

Caption: A putative signaling pathway for orcokinins in crustaceans.

Experimental Protocols

The study of the this compound signaling pathway utilizes a variety of techniques, from peptide identification to physiological assays. Below are detailed methodologies for key experiments.

Peptide Identification and Sequencing by Mass Spectrometry

This protocol provides a general workflow for the identification of this compound peptides from crustacean neural tissue.

Caption: Workflow for neuropeptide identification by mass spectrometry.

Methodology:

-

Tissue Dissection: Dissect neural tissue (e.g., sinus glands, stomatogastric ganglia) from the desired crustacean species in cold saline.

-

Extraction: Homogenize the tissue in an acidic extraction medium (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and extract peptides.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) and collect the supernatant.

-

Purification and Concentration: Use solid-phase extraction (e.g., C18 cartridges) to desalt and concentrate the peptide-containing supernatant. Elute the peptides with a high organic solvent concentration (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

-

Chromatographic Separation: Further separate the peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile in 0.1% trifluoroacetic acid.

-

Mass Spectrometry Analysis:

-

MALDI-TOF MS: Spot the HPLC fractions onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Acquire mass spectra to create a peptide profile of each fraction.

-

Tandem MS (MS/MS): Select parent ions corresponding to putative this compound peptides for fragmentation (e.g., by collision-induced dissociation) to obtain amino acid sequence information.

-

-

Data Analysis: Use bioinformatics software to compare fragmentation patterns against known databases or perform de novo sequencing to identify novel this compound isoforms.

In Vitro Hindgut Contractility Assay

This bioassay is used to measure the myotropic effects of orcokinins and their analogues.

Methodology:

-

Preparation: Dissect the hindgut from a crayfish (Orconectes limosus) and mount it in a perfusion chamber containing physiological saline.

-

Transducer Attachment: Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer to record contractions.

-

Equilibration: Allow the preparation to equilibrate in the perfusion chamber with continuous superfusion of saline until a stable baseline of spontaneous contractions is achieved.

-

Peptide Application: Apply synthetic this compound or its analogues to the perfusion bath at varying concentrations (typically ranging from 10-11 M to 10-6 M).

-

Data Recording: Record the changes in contraction frequency and amplitude using a data acquisition system.

-

Analysis: Determine the threshold concentration required to elicit a response and calculate the EC50 value (the concentration that produces 50% of the maximal response) to quantify the potency of the peptide.

Electrophysiological Recording from the Stomatogastric Ganglion

This protocol allows for the investigation of the neuromodulatory effects of orcokinins on the motor patterns generated by the STG.

Methodology:

-

Dissection: Dissect the stomatogastric nervous system (STNS) from a lobster (Homarus americanus) or crab (Cancer borealis) and pin it in a silicone-lined petri dish.

-

Superfusion: Continuously superfuse the preparation with physiological saline at a constant temperature.

-

Electrode Placement: Use extracellular pin electrodes to record nerve activity from the motor nerves innervating the foregut muscles. Intracellular recordings from identified STG neurons can be performed using sharp glass microelectrodes.

-

Baseline Recording: Record the baseline rhythmic activity of the pyloric and gastric mill circuits.

-

This compound Application: Bath-apply a known concentration of an this compound peptide to the preparation.

-

Data Acquisition and Analysis: Record the changes in the motor pattern, such as the frequency of the rhythm, the number of spikes per burst, and the phase relationships between different neurons. Quantify these changes to characterize the modulatory effects of the peptide.

Future Directions and Implications for Drug Development

The this compound signaling pathway in crustaceans presents a promising area for further research and development. Key future research directions should include:

-

Receptor Identification and Characterization: The definitive identification and cloning of the this compound receptor(s) is paramount. This will enable detailed pharmacological studies, including ligand-binding assays and the screening of small molecule agonists and antagonists.

-

Elucidation of the Downstream Signaling Cascade: Investigating the second messengers and protein kinases involved in the this compound pathway will provide a more complete understanding of its mechanism of action.

-

Development of Specific Pharmacological Tools: The creation of potent and selective agonists and antagonists for the this compound receptor will be invaluable for dissecting the physiological roles of this pathway and for exploring its potential as a drug target.

For drug development, the this compound signaling pathway could be a target for the development of novel, species-specific pesticides for the control of crustacean pests in aquaculture. Conversely, understanding this pathway could lead to the development of agents that enhance growth and health in commercially important crustacean species. The high degree of conservation of this peptide family suggests that findings in one species will likely have broad applicability across other crustaceans.

Conclusion

The this compound signaling pathway is a vital component of crustacean neurophysiology, with established roles in gut motility and the modulation of central pattern generators. While significant progress has been made in identifying the peptide members of this family and their physiological effects, the molecular components of the signaling cascade, particularly the receptor, remain to be discovered. This guide provides a comprehensive summary of the current state of knowledge and offers detailed experimental frameworks to facilitate future research. Continued investigation into the this compound pathway will undoubtedly uncover new insights into crustacean biology and may pave the way for innovative applications in aquaculture and pest management.

References

- 1. diva-portal.org [diva-portal.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound peptides in developing and adult crustacean stomatogastric nervous systems and pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of orcokinins in single neurons in the stomatogastric nervous system of the crayfish, Cherax destructor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncbs.res.in [ncbs.res.in]

- 7. Discovery and Characterization of the Crustacean Hyperglycemic Hormone Precursor Related Peptides (CPRP) and this compound Neuropeptides in the Sinus Glands of the Blue Crab Callinectes sapidus Using Multiple Tandem Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropeptide Action in Insects and Crustaceans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Signaling Pathways That Regulate the Crustacean Molting Gland [frontiersin.org]

Orcokinin Gene Identification and Sequence Analysis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Orcokinins are a conserved family of neuropeptides found throughout the Arthropoda phylum, playing crucial roles in a variety of physiological processes including reproduction, circadian rhythms, and gut motility. Their diverse functions make them and their cognate receptors potential targets for the development of novel pest control agents and therapeutic compounds. This technical guide provides an in-depth overview of the methodologies for the identification and sequence analysis of orcokinin genes and their encoded peptides. It details experimental protocols for gene cloning, peptide characterization, and localization, and presents quantitative data in a clear, comparative format. Furthermore, this document visualizes key experimental workflows and signaling pathways using structured diagrams to facilitate a comprehensive understanding of this compound biology.

Introduction to Orcokinins

Orcokinins are small neuropeptides that were first identified in crustaceans and have since been found in a wide range of arthropods, including insects.[1][2] They are characterized by a conserved N-terminal sequence, often Asn-Phe-Asp (NFD).[3] this compound genes typically encode a prepropeptide that is subsequently processed to yield multiple mature this compound peptides, and in some cases, other related peptides such as orcomyotropins.[4][5][6] The study of orcokinins is critical for understanding arthropod physiology and for identifying novel targets for intervention in pest species and for potential therapeutic applications.

This compound Gene and Peptide Diversity

The this compound gene and its resulting peptides exhibit considerable diversity across different arthropod species. This diversity arises from gene duplication, alternative splicing, and post-translational modifications.

Prepro-orcokinin Structure

The prepro-orcokinin protein contains a signal peptide at the N-terminus, followed by a variable region containing multiple copies of this compound peptides and other related peptides.[5][6] These peptides are flanked by cleavage sites that are recognized by processing enzymes.

This compound Peptide Isoforms

Multiple isoforms of this compound peptides can be encoded by a single gene.[5][6] These isoforms often have variations in their C-terminal amino acid sequence, which can influence their biological activity. For example, in the crayfish Procambarus clarkii, the prepro-orcokinin A contains seven copies of this compound and several other related peptides.[6]

Table 1: Examples of this compound Peptides Identified in Various Arthropod Species

| Species | Peptide Sequence | Method of Identification | Reference |

| Procambarus clarkii (crayfish) | NFDEIDRSGFGFN | MALDI-TOF MS, Molecular Cloning | [6] |

| Procambarus clarkii (crayfish) | NFDEIDRSGFGFV | MALDI-TOF MS, Molecular Cloning | [6] |

| Procambarus clarkii (crayfish) | NFDEIDRSGFGFA | MALDI-TOF MS, Molecular Cloning | [6] |

| Procambarus clarkii (crayfish) | NFDEIDRTGFGFH | MALDI-TOF MS, Molecular Cloning | [6] |

| Homarus americanus (lobster) | NFDEIDRSGFGFN | MALDI-FTMS, Molecular Cloning | [5] |

| Homarus americanus (lobster) | NFDEIDRSGFGFH | MALDI-FTMS, Molecular Cloning | [5] |

| Homarus americanus (lobster) | NFDEIDRSGFGFV | MALDI-FTMS, Molecular Cloning | [5] |

| Cancer pagurus (crab) | [Ser9-Val13]-orcokinin | MALDI-MS, ESI Q-TOF MS | [4] |

| Drosophila melanogaster (fruit fly) | (Predicted from gene) | Gene Knockdown, Behavioral Assays | [3][7] |

Experimental Protocols for this compound Gene Identification and Analysis

A combination of molecular biology, proteomics, and bioinformatics techniques is employed for the identification and characterization of this compound genes and peptides.

Gene Identification and Cloning

Initial identification of candidate this compound genes can be performed through in silico analysis of genomic and transcriptomic databases using known this compound sequences as queries.[8]

Once a candidate gene fragment is identified, the full-length cDNA sequence can be obtained using Rapid Amplification of cDNA Ends (RACE)-PCR.[9][10] This technique allows for the amplification of the 5' and 3' ends of the transcript.

Protocol 1: Rapid Amplification of cDNA Ends (RACE)-PCR for this compound Gene Identification

-

RNA Extraction: Isolate total RNA from relevant tissues (e.g., brain, ventral nerve cord) using a standard protocol such as TRIzol reagent.

-

cDNA Synthesis:

-

For 3' RACE: Synthesize first-strand cDNA using an oligo(dT) primer.

-

For 5' RACE: Synthesize first-strand cDNA using a gene-specific antisense primer designed from the known internal sequence of the this compound gene.

-

-

PCR Amplification:

-

3' RACE: Perform PCR using a gene-specific sense primer and a primer complementary to the oligo(dT) tail.

-

5' RACE: Add a homopolymeric tail (e.g., poly-C) to the 3' end of the first-strand cDNA using terminal deoxynucleotidyl transferase. Perform PCR using a nested gene-specific antisense primer and a primer complementary to the homopolymeric tail.

-

-

Cloning and Sequencing: Ligate the RACE-PCR products into a suitable vector and sequence multiple clones to obtain the full-length cDNA sequence.

Peptide Identification and Sequencing

Mass spectrometry is a powerful tool for the direct identification and sequencing of mature this compound peptides from tissue extracts.

Protocol 2: Mass Spectrometry for this compound Peptide Identification

-

Tissue Dissection and Extraction: Dissect tissues known to express orcokinins (e.g., stomatogastric nervous system) and extract peptides using an appropriate solvent (e.g., acidified methanol).[4]

-

Sample Preparation: Partially purify the peptide extract using solid-phase extraction or high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis:

-

Data Analysis: Compare the obtained mass spectra and fragmentation patterns with theoretical values derived from the predicted this compound gene sequence.

Gene Expression and Localization Analysis

RT-PCR and quantitative real-time PCR (qRT-PCR) can be used to determine the tissue distribution and relative expression levels of the this compound gene.[9][11][12]

In situ hybridization (ISH) is used to visualize the specific cells and tissues that express the this compound mRNA, providing precise spatial localization.[9][13][14][15][16]

Protocol 3: In Situ Hybridization for this compound mRNA Localization

-

Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., paraformaldehyde) and embed in paraffin (B1166041) or cryo-section.

-

Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe corresponding to the this compound mRNA sequence. A sense probe should be used as a negative control.

-

Hybridization: Hybridize the labeled probe to the tissue sections.

-

Detection: Use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) to detect the hybridized probe. Visualize the signal using a chromogenic substrate.

-

Imaging: Observe and document the localization of the signal using a microscope.

This compound Signaling Pathway

Orcokinins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3] While the downstream signaling cascade is not fully elucidated for all this compound systems, it is presumed to involve intracellular second messengers such as calcium ions (Ca2+).[3]

Caption: A generalized model of the this compound signaling pathway.

Experimental Workflow for this compound Gene Identification

The process of identifying and characterizing a novel this compound gene typically follows a structured workflow, integrating bioinformatics, molecular cloning, and peptide analysis.

Caption: A typical experimental workflow for this compound gene identification.

Conclusion and Future Directions

The identification and analysis of this compound genes and their encoded peptides are fundamental to understanding their diverse physiological roles in arthropods. The methodologies outlined in this guide provide a robust framework for researchers in this field. Future research will likely focus on the functional characterization of novel this compound isoforms, the identification and deorphanization of their receptors, and the elucidation of the downstream signaling pathways. This knowledge will be instrumental in the development of targeted strategies for pest management and potentially for novel therapeutic interventions. The continued application of advanced molecular and proteomic techniques will undoubtedly uncover further complexities and functions of this important neuropeptide family.

References

- 1. Alternatively spliced this compound isoforms and their functions in Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of this compound gene-related peptides in the brain of the crayfish Procambarus clarkii by the combination of MALDI-TOF and on-line capillary HPLC/Q-Tof mass spectrometries and molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico analyses of peptide paracrines/hormones in Aphidoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Characterization, Expression and In Situ Hybridization Analysis of a Pedal Peptide/Orcokinin-type Neuropeptide in Cuttlefish Sepiella japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 11. Identification of Cytokinin-Responsive Genes Using Microarray Meta-Analysis and RNA-Seq in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Localization of the tachykinin neurokinin B precursor peptide in rat brain by immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Situ Hybridization for the Precise Localization of Transcripts in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. austinpublishinggroup.com [austinpublishinggroup.com]

- 16. m.youtube.com [m.youtube.com]

Orcokinin Localization within the Circadian Pacemaker Circuitry

An In-depth Technical Guide on the Role of Orcokinin in Invertebrate Circadian Rhythms

Executive Summary

Orcokinins are a highly conserved family of neuropeptides found across various invertebrate phyla, including arthropods and nematodes.[1][2] Emerging research has identified a significant role for these peptides in the regulation of circadian rhythms, the endogenous ~24-hour cycles that govern behavior and physiology. In insects, this compound-producing neurons are integral components of the master circadian clock located in the brain's accessory medulla (AMe).[3][4] Experimental evidence, primarily from the cockroach Leucophaea maderae, demonstrates that this compound signaling is a key part of the light entrainment pathway, capable of phase-shifting circadian locomotor activity in a time- and dose-dependent manner.[3][4] This technical guide synthesizes the current understanding of this compound's function in invertebrate clocks, detailing the anatomical connections, physiological effects, and putative signaling mechanisms. It provides structured quantitative data, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers in neurobiology, chronobiology, and pharmacology.

The primary evidence for this compound's role in circadian regulation comes from studies localizing these neuropeptides to the central clock structure in the insect brain, the accessory medulla (AMe).[3][4]

In the cockroach Leucophaea maderae, the AMe is the master circadian pacemaker that controls locomotor activity rhythms.[3] Immunocytochemical studies have revealed that approximately 30 neurons distributed across five distinct cell groups within the AMe are this compound-immunoreactive (OK-ir).[3][4] Crucially, neuronal tracing experiments combined with immunostaining have shown that four pairs of these OK-ir neurons form direct connections between the two bilateral AMae (one in each brain hemisphere).[3][4] This anatomical finding is significant because strong coupling between the bilateral clocks is essential for a synchronized behavioral rhythm, and these OK-ir neurons appear to constitute a direct coupling pathway.[3] This suggests that this compound is not just a peripheral modulator but a core component of the central pacemaker network.

Functional Role of this compound in Modulating Circadian Behavior

The most direct evidence for this compound's function in the circadian system comes from microinjection experiments that assess its impact on locomotor activity rhythms.

Phase-Shifting Effects of this compound

Injections of Asn¹³-orcokinin into the vicinity of the AMe in free-running cockroaches induce stable, phase-dependent phase shifts in their wheel-running activity.[3][4] The resulting phase-response curve (PRC), which plots the magnitude and direction of the phase shift against the circadian time (CT) of the stimulus, closely resembles the PRC for light pulses.[3] This strongly suggests that this compound is involved in relaying photic information to the circadian clock, likely as a key neurotransmitter in the light entrainment pathway from the contralateral compound eye.[3][4]

This compound injections during the early subjective night (around CT13) cause significant phase delays, while injections in the late subjective night (around CT18) produce significant phase advances.[3] Injections during the subjective day have little to no effect.[3] Notably, these this compound injections did not cause significant changes in the free-running period of the rhythm, indicating a specific role in phase regulation rather than period determination.[3]

Quantitative Data on this compound-Induced Phase Shifts

The phase-shifting effects of this compound are quantifiable and dependent on both the circadian time of administration and the dosage.

Table 1: Phase Shifts in Cockroach Locomotor Activity Induced by Asn¹³-Orcokinin Injection (150 fmol)

| Circadian Time (CT) of Injection | Mean Phase Shift (hours) ± S.D. | N | Significance |

|---|---|---|---|

| CT7-9 | -1.95 ± 0.99 | 6 | Significant Delay |

| CT10-12 | -2.18 ± 1.15 | 6 | Significant Delay |

| CT13 | -3.80 (approx.) | - | Maximal Delay |

| CT13-15 | -2.92 ± 0.81 | 5 | Significant Delay |

| CT17-19 | +1.86 ± 0.65 | 7 | Significant Advance |

| CT18 | +2.20 (approx.) | - | Maximal Advance |

| CT21-23 | -0.11 ± 0.72 | 8 | Not Significant |

| CT1-3 | +0.22 ± 0.68 | 6 | Not Significant |

(Data synthesized from Hofer and Homberg, 2006.[3])

Table 2: Dose-Dependency of this compound-Induced Phase Delays at CT13-15

| Injected Dose of Asn¹³-Orcokinin | Mean Phase Shift (hours) ± S.D. | N | Significance |

|---|---|---|---|

| 150 fmol | -2.92 ± 0.81 | 5 | Significant Delay |

| 1.5 x 10⁻² fmol | -1.70 ± 0.99 | 6 | Significant Delay |

| 1.5 x 10⁻⁶ fmol | -0.32 ± 0.38 | 8 | Not Significant |

(Data synthesized from Hofer and Homberg, 2006.[3])

Signaling Pathways and Proposed Mechanisms

While the specific this compound receptor responsible for mediating circadian effects has not yet been definitively identified, neuropeptides typically act through G-protein coupled receptors (GPCRs).[5] The similarity between the this compound PRC and the light PRC suggests that this compound may tap into the same intracellular signaling cascades that mediate light entrainment, which often involve second messengers like cyclic AMP (cAMP).[6]

Proposed this compound Signaling Pathway in Clock Neurons

The binding of this compound to its putative GPCR on an AMe clock neuron would likely initiate a signaling cascade. Based on the signaling of other neuropeptides in circadian systems, this could involve the activation of adenylate cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1][6] PKA can then phosphorylate various downstream targets, including core clock proteins, to adjust the phase of the molecular clock.[6]

Caption: Proposed this compound GPCR signaling cascade in a clock neuron.

This compound's Role in the Light Entrainment Pathway

Anatomical and physiological data support a model where light information from the contralateral compound eye is relayed to the AMe via orcokininergic neurons, thereby synchronizing the clock to the external light-dark cycle.

Caption: this compound's proposed role in contralateral light entrainment.

Experimental Protocols

Reproducing and extending the findings on this compound requires specific methodologies. The following sections detail the core experimental protocols.

Protocol 1: Analysis of Circadian Locomotor Activity

This protocol is used to measure the baseline rhythm and any changes (phase shifts, period changes) resulting from experimental manipulation.

-

Animal Preparation: Individually house invertebrates (e.g., cockroaches, fruit flies) in activity monitors equipped with an infrared beam detector.[7]

-

Entrainment: Place the monitors in a light- and temperature-controlled incubator. Entrain the animals to a 12-hour light:12-hour dark (LD 12:12) cycle for at least 7-10 days to synchronize their internal clocks.

-

Baseline Free-Run: After entrainment, switch the conditions to constant darkness (DD) and constant temperature to allow the endogenous rhythm to "free-run". Record baseline activity for at least 7 days.

-

Data Analysis: Analyze the activity data using chronobiology software (e.g., ClockLab, ActogramJ). Calculate the free-running period (τ) using methods like chi-square periodogram analysis. Visualize the data as a double-plotted actogram.

-

Experimental Manipulation: Perform the injection or other manipulation (see Protocol 2) during the free-running period.

-

Post-Manipulation Analysis: Continue recording in DD for at least 10 more days. Determine the phase of the rhythm before and after the manipulation by fitting a regression line to the onsets of activity. The phase shift is the temporal difference between the two projected lines on the day of the stimulus.

Protocol 2: Neuropeptide Microinjection and PRC Generation

This protocol describes how to administer this compound directly to the brain to test its phase-shifting capacity.

-

Animal Selection: Use animals that have established a stable, free-running rhythm in DD (from Protocol 1).

-

Anesthesia and Immobilization: Briefly anesthetize the animal (e.g., with ice or CO₂). Secure it in a holder (e.g., wax or plasticine) with the head capsule exposed and immobilized.

-

Peptide Preparation: Dissolve synthetic this compound (e.g., Asn¹³-orcokinin) in a carrier solution (e.g., insect saline with a non-toxic dye for visualization) to the desired concentration (e.g., to deliver 150 fmol in a small volume).[3]

-

Microinjection:

-

Under a microscope, carefully create a small window in the head capsule above the target brain region (the AMe).

-

Using a glass micropipette connected to a microinjector system (e.g., PicoSpritzer), inject a precise volume of the this compound solution into the vicinity of the AMe.[3]

-

For control experiments, inject the carrier solution alone.[3]

-

-

Sealing and Recovery: Seal the hole in the cuticle with wax and return the animal to its activity monitor to recover.

-

PRC Generation: Repeat the injection procedure at different circadian times (CT0 through CT23) across a large population of animals. Plot the resulting phase shifts (Δφ) against the CT of injection to generate a phase-response curve.

References

- 1. This compound neuropeptides regulate sleep in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Evidence for a role of this compound-related peptides in the circadian clock controlling locomotor activity of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pigment-Dispersing Factor Signaling and Circadian Rhythms in Insect Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

Orcokinin's Crucial Role in Ecdysis and Molting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide orcokinin and its integral involvement in the complex processes of ecdysis and molting in insects, with a primary focus on the hemimetabolous insect Rhodnius prolixus. Orcokinins, through intricate signaling pathways, have been identified as essential regulators of these vital developmental transitions. This document synthesizes current research findings, presenting quantitative data on the effects of this compound gene silencing, detailed experimental methodologies for key assays, and visual representations of the associated signaling cascades and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel pest management strategies targeting neuroendocrine systems.

Introduction

Ecdysis, the shedding of the old cuticle, is a fundamental and perilous process in the life cycle of all ecdysozoans, including insects. This behavior is under tight regulation by a complex interplay of neuropeptides and hormones. Among these, the this compound family of neuropeptides has emerged as a critical player, particularly in the control of ecdysis in certain insect species.[1][2] Orcokinins are characterized by a conserved N-terminal sequence, Asn-Phe-Asp-Glu-Ile-Asp-Arg.[3] In insects, the this compound gene can undergo alternative splicing to produce different precursors, designated as this compound A and this compound B, which can have distinct expression patterns and physiological roles.[1][2]

This guide will delve into the molecular and physiological mechanisms by which orcokinins regulate ecdysis and molting, with a particular emphasis on the detailed studies conducted in the Chagas disease vector, Rhodnius prolixus.

This compound Gene Expression and Splicing

In Rhodnius prolixus, the this compound gene (RhoprOK) is transcribed and alternatively spliced to generate two distinct transcripts: RhoprOKA and RhoprOKB.[1][2]

-

RhoprOKA : This transcript is widely expressed throughout the central nervous system (CNS).[2]

-

RhoprOKB : The expression of this transcript is more restricted, with a notable presence in the anterior midgut.[2]

This differential expression suggests that the two splice variants may have distinct functions, with RhoprOKA playing a more central role in the neuroendocrine regulation of ecdysis, while RhoprOKB may be more involved in physiological processes related to digestion and nutrient status.[4]

The Role of this compound in the Ecdysis Signaling Cascade

The process of ecdysis is orchestrated by a cascade of neuropeptides. The decline in ecdysteroid levels at the end of a molting cycle is a key trigger for the initiation of this cascade.[2] While the complete this compound signaling pathway in Rhodnius prolixus is still under investigation, and the specific this compound receptor has not yet been definitively identified, a proposed model based on current evidence suggests the following interactions.

It is hypothesized that this compound signaling likely proceeds through a G protein-coupled receptor (GPCR), a common mechanism for neuropeptide signaling in insects.[1] Activation of this putative receptor would then initiate a downstream second messenger cascade, potentially involving cyclic AMP (cAMP) and Protein Kinase A (PKA), leading to the modulation of gene expression and neuronal activity.

Quantitative Data from Gene Silencing Studies

RNA interference (RNAi) has been a pivotal tool in elucidating the function of orcokinins in ecdysis.[1][2] Silencing of the this compound gene, particularly the RhoprOKA transcript, has profound effects on the survival and development of Rhodnius prolixus. While the full quantitative data from the primary literature is not available, the following tables summarize the nature of the findings.

Table 1: Phenotypic Effects of this compound Gene Knockdown in Rhodnius prolixus

| dsRNA Target | Observed Phenotype | Mortality Rate (%) | Reference |

| dsRhoprOKA | Arrested development at the time of ecdysis; inability to shed the old cuticle. | High (Specific percentage not available in abstract) | [2] |

| dsRhoprOKB | No significant lethal phenotype related to ecdysis. | Not significantly different from controls. | [2] |

| Control (e.g., dsGFP) | Normal ecdysis and development. | Baseline mortality. | [2] |

Table 2: Effects of RhoprOKA Knockdown on the Expression of Other Ecdysis-Related Genes

| Target Gene | Change in Expression after RhoprOKA Knockdown | Method of Analysis | Reference |

| Ecdysis Triggering Hormone (ETH) | Downregulation | Quantitative PCR (qPCR) | [4] |

| Eclosion Hormone (EH) | Downregulation | Quantitative PCR (qPCR) | [4] |

| Crustacean Cardioactive Peptide (CCAP) | Downregulation | Quantitative PCR (qPCR) | [4] |

These findings strongly indicate that RhoprOKA is a key upstream regulator in the neuropeptide cascade that governs ecdysis.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in ecdysis.

Double-Stranded RNA (dsRNA) Synthesis for RNAi

This protocol outlines the general steps for producing dsRNA for gene silencing in insects.

Protocol Details:

-

Template Selection: A 300-500 bp region of the target gene (e.g., RhoprOKA) is selected, avoiding conserved domains to minimize off-target effects.

-

Primer Design: Primers are designed to amplify the selected region. A T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') is added to the 5' end of both the forward and reverse primers.

-

PCR Amplification: The target region is amplified from cDNA using the T7-tailed primers.

-

In Vitro Transcription: The purified PCR product serves as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.

-

dsRNA Annealing: The sense and antisense strands are mixed, heated to 95°C, and then allowed to cool slowly to room temperature to facilitate annealing into double-stranded RNA.

-

Purification and Quantification: The dsRNA is purified to remove unincorporated nucleotides and enzymes. The concentration and purity are determined by spectrophotometry, and the integrity is confirmed by agarose (B213101) gel electrophoresis.

RNAi-mediated Gene Silencing in Rhodnius prolixus

-

Insect Rearing: Rhodnius prolixus are maintained under controlled conditions (e.g., 28°C, 12h light/12h dark cycle).[2]

-

dsRNA Injection: Fourth or fifth-instar nymphs are injected into the abdomen with 2 µg of dsRNA in a 2 µl volume of saline solution.[5]

-

Feeding: Forty-eight hours post-injection, the insects are fed on a suitable host (e.g., chicken or rabbit) to initiate the molting process.[5]

-

Phenotypic Analysis: The insects are monitored daily for mortality and developmental defects, particularly during the expected period of ecdysis.

Immunohistochemistry for this compound Localization

This protocol provides a general framework for localizing neuropeptides in the insect central nervous system.

Protocol Details:

-

Tissue Dissection and Fixation: The CNS is dissected in cold physiological saline and fixed overnight at 4°C in 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Washing and Blocking: The tissue is washed extensively in PBS with a detergent like Triton X-100 (PBT) and then incubated in a blocking solution (e.g., 10% normal goat serum in PBT) to reduce non-specific antibody binding.

-

Antibody Incubations: The tissue is incubated with the primary antibody (raised against this compound) for an extended period (e.g., 48-72 hours at 4°C). After washing, the tissue is incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.

-

Imaging: After final washes, the tissue is mounted on a slide and imaged using a confocal microscope.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the CNS of control and dsRNA-treated insects. First-strand cDNA is then synthesized from the RNA template.

-

qPCR: The relative abundance of target gene transcripts (e.g., RhoprOKA, RhoprETH, RhoprEH, RhoprCCAP) is measured using SYBR Green-based qPCR.

-

Data Analysis: The expression levels of the target genes are normalized to one or more stable reference genes, and the relative fold change in expression is calculated using the ΔΔCt method.

Species-Specific Roles of this compound in Ecdysis

It is important to note that the essential role of this compound in ecdysis is not universally conserved across all insect orders. While it is critical for Rhodnius prolixus (a hemipteran), studies in holometabolous insects like Drosophila melanogaster (a dipteran) have shown that loss of this compound function does not result in ecdysis failure.[6][7] This highlights the evolutionary plasticity of the neuroendocrine pathways controlling this fundamental process.

Implications for Drug and Insecticide Development

The critical role of this compound A in the ecdysis of Rhodnius prolixus makes its signaling pathway a promising target for the development of novel and specific insecticides. Targeting the yet-to-be-identified this compound receptor with agonists or antagonists could disrupt the normal molting process, leading to lethal developmental defects. Such a strategy would have the advantage of being highly specific to certain insect groups, potentially reducing the off-target effects on beneficial insects and other non-target organisms.

Conclusion

Orcokinins, particularly the A-type splice variants, are essential neuropeptides in the regulation of ecdysis in the hemimetabolous insect Rhodnius prolixus. They act as upstream regulators in a complex neuropeptide cascade that includes ETH, EH, and CCAP. The detailed molecular and cellular mechanisms of this compound signaling are still being unraveled, and the identification of the this compound receptor remains a key area for future research. A deeper understanding of this pathway will not only enhance our knowledge of insect physiology but also open new avenues for the development of targeted and effective pest control strategies.

References

- 1. Methods for Gene Silencing With RNAi | Springer Nature Experiments [experiments.springernature.com]

- 2. Novel insect orcokinins: characterization and neuronal distribution in the brains of selected dicondylian insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Characterization of this compound B-like Neuropeptides in the Cuttlefish (Sepia officinalis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orcokinins regulate the expression of neuropeptide precursor genes related to ecdysis in the hemimetabolous insect Rhodnius prolixus: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor Characterization and Functional Activity of Pyrokinins on the Hindgut in the Adult Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Orcokinin's Influence on Drosophila Reproductive Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide orcokinin has emerged as a significant modulator of reproductive behaviors in the fruit fly, Drosophila melanogaster. This technical guide synthesizes the current understanding of this compound's role in influencing male courtship and female oviposition. Through a detailed examination of the available literature, this document outlines the key experimental findings, presents standardized protocols for relevant assays, and visualizes the proposed signaling pathways. The compiled data indicates an inhibitory function for this compound in male courtship, while it appears to be essential for normal egg-laying in females. This guide serves as a comprehensive resource for researchers investigating neptidergic control of insect reproduction and for professionals exploring novel targets for pest management or therapeutic development.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in regulating a wide array of physiological processes and behaviors in insects, including reproduction.[1][2] Orcokinins are a family of neuropeptides that are conserved across many insect species.[1][2] In Drosophila melanogaster, recent studies have begun to elucidate the specific functions of this compound in reproductive behaviors.[1][2] This guide provides an in-depth overview of these findings, with a focus on the quantitative effects and the experimental methodologies used to uncover them.

This compound's Effect on Male Reproductive Behavior

RNA interference (RNAi)-mediated knockdown of the this compound gene in Drosophila has been shown to cause a significant disinhibition of male courtship behavior.[1][2] This is notably characterized by an increase in male-to-male courtship, a behavior that is rarely observed in wild-type flies.[1][2]

Quantitative Data on Male Courtship Behavior

While the primary research abstracts confirm a significant increase in male-to-male courtship upon this compound knockdown, the specific quantitative data, such as the courtship index (CI) and statistical analyses, are not available in the publicly accessible literature. The table below is structured to accommodate such data once it becomes available.

| Experimental Group | Target | Courtship Index (CI) | Statistical Significance (p-value) |

| Control (e.g., GAL4 driver alone) | Decapitated Male | Data not available | Data not available |

| This compound RNAi | Decapitated Male | Data not available | Data not available |

| Control (e.g., UAS-RNAi alone) | Decapitated Male | Data not available | Data not available |

Experimental Protocol: Male-Male Courtship Assay

This protocol is a generalized procedure based on standard methods for quantifying courtship behavior in Drosophila.

Objective: To quantify the courtship index of male flies towards other males.

Materials:

-

Fly strains:

-

Experimental: Pan-neuronal driver (e.g., elav-GAL4) crossed with a UAS-orcokinin RNAi line.

-

Control 1: Pan-neuronal driver line crossed with a control RNAi line (e.g., targeting a gene not present in Drosophila).

-

Control 2: UAS-orcokinin RNAi line alone.

-

-

Target flies: Wild-type males, decapitated shortly before the assay.

-

Courtship chambers (small, transparent arenas).

-

Video recording equipment.

-

Dissecting microscope and CO₂ anesthetization station.

Procedure:

-

Fly Rearing: Rear flies on standard cornmeal-yeast-agar medium at 25°C and 60-70% humidity on a 12:12 hour light:dark cycle.

-

Fly Collection: Collect male progeny from the experimental and control crosses shortly after eclosion and house them individually to ensure they are naive. Age males for 3-5 days.

-

Assay Preparation:

-

Anesthetize wild-type males with CO₂ and decapitate them using fine forceps.

-

Place one decapitated male in the center of each courtship chamber.

-

Allow a 10-minute acclimation period for the experimental and control males in a separate container.

-

-

Courtship Assay:

-

Gently introduce one experimental or control male into each chamber containing a decapitated male.

-

Record the behavior of the male for a 10-minute period.

-

-

Data Analysis:

-

Score the videos to determine the total time the experimental/control male spends performing courtship behaviors (orientation, tapping, wing extension/vibration, licking, and attempted copulation).

-

Calculate the Courtship Index (CI) as: (time spent courting / total observation time) x 100.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the CIs of the different groups.

-

This compound's Effect on Female Reproductive Behavior

Silencing the this compound gene in female Drosophila results in a significant reduction in egg production.[1][2] This suggests that this compound signaling is necessary for normal fecundity.

Quantitative Data on Female Egg-Laying Behavior

Similar to the male courtship data, the specific quantitative results for the egg-laying experiments are not available in the public abstracts of the primary literature. The table below is designed to present this data when accessible.

| Experimental Group | Mean Number of Eggs Laid (per female/day) | Statistical Significance (p-value) |

| Control (e.g., GAL4 driver alone) | Data not available | Data not available |

| This compound RNAi | Data not available | Data not available |

| Control (e.g., UAS-RNAi alone) | Data not available | Data not available |

Experimental Protocol: Oviposition Assay

This is a representative protocol for assessing egg-laying capacity in Drosophila.

Objective: To quantify the number of eggs laid by individual female flies.

Materials:

-

Fly strains:

-

Experimental: Pan-neuronal driver (e.g., elav-GAL4) crossed with a UAS-orcokinin RNAi line.

-

Control 1: Pan-neuronal driver line crossed with a control RNAi line.

-

Control 2: UAS-orcokinin RNAi line alone.

-

-

Wild-type male flies.

-

Egg-laying chambers or vials.

-

Grape juice-agar plates or standard fly food.

-

Yeast paste.

-

Dissecting microscope.

Procedure:

-

Fly Rearing and Collection: Rear and collect flies as described in the male courtship protocol. Collect virgin females.

-

Mating: Place individual 3-5 day old virgin females from the experimental and control groups with two wild-type males in a vial with yeast paste for 24 hours to ensure mating.

-

Egg-Laying Assay:

-

After mating, transfer individual females to egg-laying chambers or new vials containing either a grape juice-agar plate with a spot of yeast paste or fresh fly food.

-

Allow the females to lay eggs for a defined period, typically 24 hours.

-

-

Data Collection and Analysis:

-

After the egg-laying period, remove the female.

-

Count the number of eggs laid on the substrate under a dissecting microscope.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean number of eggs laid between the experimental and control groups.

-

Signaling Pathway and Experimental Workflow Visualizations

Proposed this compound Signaling Pathway

The signaling mechanism of this compound is thought to involve a G-protein coupled receptor (GPCR) that, upon ligand binding, activates a downstream signaling cascade leading to an increase in intracellular calcium concentration.

Caption: Proposed this compound signaling cascade.

Experimental Workflow for RNAi-mediated Knockdown and Behavioral Analysis

The following diagram illustrates the general workflow for investigating the function of this compound using the GAL4/UAS system and subsequent behavioral assays.

References

The Role of Orcokinin in the Arthropod Nervous System: A Technical Guide

An In-depth Examination of a Key Neuropeptide Family for Researchers, Scientists, and Drug Development Professionals

Introduction

Orcokinins are a conserved family of neuropeptides found throughout the Ecdysozoa, including arthropods and nematodes.[1] First identified in crustaceans for their myotropic (muscle-contracting) effects, their known functions have since expanded to encompass a wide array of physiological and behavioral processes.[1][2] In the arthropod nervous system, orcokinins act as neuromodulators and neurohormones, influencing reproduction, courtship behavior, circadian rhythms, gut motility, and ecdysis (molting).[3][4][5] Their pleiotropic nature and conserved sequences make them a subject of significant interest for understanding arthropod neurobiology and for the potential development of novel pest control strategies.[2]

This technical guide provides a comprehensive overview of the function of orcokinins in the nervous system of arthropods, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Orcokinin Peptide Family

The this compound peptide family is characterized by a conserved N-terminal sequence, typically Asn-Phe-Asp (NFD).[5] Various isoforms and analogues have been identified across different arthropod species, arising from alternative splicing of the this compound gene or post-translational modifications.[6] In insects, two main isoforms, this compound-A (OK-A) and this compound-B (OK-B), are produced from alternatively spliced transcripts.[6] In contrast, crustacean this compound genes often encode both OK-A and OK-B within the same precursor protein.[6]

A summary of known this compound peptides and their sequences in various arthropod species is presented in Table 1.

| Peptide Name | Sequence | Species | Reference(s) |

| This compound | NFDEIDRSGFGFN | Orconectes limosus (crayfish) | [7] |

| [Ala13]this compound | NFDEIDRSGFGFA | Carcinus maenas (shore crab) | [7] |

| [Val13]this compound | NFDEIDRSGFGFV | Carcinus maenas (shore crab) | [7] |

| [Ser9]this compound | NFDEIDRSGFGFN | Carcinus maenas (shore crab) | [7] |

| [His13]-orcokinin | NFDEIDRSGFGFH | Homarus americanus (lobster) | [8] |

| Orcomyotropin-related peptide | FDAFTTGFGHN | Homarus americanus (lobster) | [8] |

| P. clarkii this compound A-1 | NFDEIDRSGFGFN | Procambarus clarkii (crayfish) | [9] |

| P. clarkii this compound A-2 | NFDEIDRSGFGFV | Procambarus clarkii (crayfish) | [9] |

| P. clarkii this compound A-3 | NFDEIDRSGFGFA | Procambarus clarkii (crayfish) | [9] |

| P. clarkii this compound A-4 | NFDEIDRTGFGFH | Procambarus clarkii (crayfish) | [9] |

| P. clarkii Orcomyotropin-related | FDAFTTGFGHS | Procambarus clarkii (crayfish) | [9] |

Table 1: Known this compound Peptides in Arthropods. This table summarizes the sequences of various this compound peptides and their analogues identified in different crustacean species.

Functions of this compound in the Arthropod Nervous System

Orcokinins have been implicated in a variety of neuromodulatory functions across different arthropod lineages.

Reproduction and Courtship Behavior

| Species | Experimental Manipulation | Observed Effect on Reproduction/Courtship | Reference(s) |

| Drosophila melanogaster (male) | RNAi knockdown of this compound gene | Disinhibition of male courtship behavior (increased male-to-male courtship) | [3] |

| Drosophila melanogaster (female) | RNAi knockdown of this compound gene | Reduction in egg production | [3] |

Table 2: Effects of this compound on Arthropod Reproduction and Courtship. This table summarizes the observed effects of manipulating this compound signaling on reproductive and courtship behaviors in Drosophila melanogaster.

Modulation of Neuronal Circuits

In crustaceans, orcokinins have been shown to modulate the activity of central pattern generator (CPG) circuits. Application of [Ala13]this compound to the stomatogastric ganglion (STG) of the American lobster, Homarus americanus, alters the pyloric rhythm.[4] Specifically, it causes a decrease in the number of lateral pyloric (LP) neuron spikes per burst and alters the phase of firing of the pyloric neurons.[4]

| Species | Preparation | This compound Analogue | Concentration | Observed Effect on Neuronal Activity | Reference(s) |

| Homarus americanus | Stomatogastric Ganglion | [Ala13]this compound | Not specified in abstract | Decrease in the number of lateral pyloric (LP) neuron spikes per burst; altered phase of firing of pyloric neurons. | [4] |

Table 3: Neuromodulatory Effects of this compound on the Crustacean Stomatogastric Ganglion. This table presents the observed effects of exogenous this compound application on the neuronal activity of the stomatogastric ganglion in Homarus americanus.

Regulation of Ecdysis and Development

Orcokinins are also involved in the neuroendocrine regulation of ecdysis. In the silkworm, Bombyx mori, orcokinins have a prothoracicotropic activity, meaning they stimulate the prothoracic glands to produce ecdysteroids, the molting hormones.[10] They are co-expressed with other neuropeptides in neurosecretory cells that innervate the prothoracic gland.[10]

Circadian Rhythms and Locomotor Activity

Studies in the cockroach, Leucophaea maderae, have implicated this compound-related peptides in the circadian clock that controls locomotor activity. Microinjections of an this compound analogue into the accessory medulla, a key component of the insect circadian clock, cause phase-dependent phase shifts in circadian wheel-running activity, mimicking the effects of light. This suggests a role for orcokinins in the light entrainment pathway of the circadian clock.

This compound Signaling Pathway

The signaling mechanism of orcokinins is believed to be mediated by G-protein coupled receptors (GPCRs), although a specific receptor has yet to be definitively identified.[2] Activation of the putative this compound receptor is thought to trigger downstream intracellular signaling cascades involving second messengers such as calcium (Ca2+) and cyclic AMP (cAMP).

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster. | Semantic Scholar [semanticscholar.org]

- 4. This compound neuropeptides regulate reproduction in the fruit fly, Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound peptides in developing and adult crustacean stomatogastric nervous systems and pericardial organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ncbs.res.in [ncbs.res.in]

- 7. Molecular, mass spectral, and physiological analyses of orcokinins and this compound precursor-related peptides in the lobster Homarus americanus and the crayfish Procambarus clarkii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunocytochemical and molecular data guide peptide identification by mass spectrometry: this compound and orcomyotropin-related peptides in the stomatogastric nervous system of several crustacean species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of this compound gene-related peptides in the brain of the crayfish Procambarus clarkii by the combination of MALDI-TOF and on-line capillary HPLC/Q-Tof mass spectrometries and molecular cloning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bombyx orcokinins are brain-gut peptides involved in the neuronal regulation of ecdysteroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of Orcokinin in the Insect Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcokinins are a conserved family of neuropeptides found across various arthropods, including insects and crustaceans.[1][2] Initially identified for their myotropic activity, their presence in the central nervous system and hemolymph suggests a dual role as both locally acting neuromodulators and systemic hormones.[1][2] In the insect brain, orcokinins are implicated in a range of critical physiological processes, including the regulation of circadian rhythms, reproduction, and ecdysis.[3][4][5] Understanding the precise cellular distribution of these neuropeptides is fundamental to elucidating their function and for identifying potential targets for novel insecticide development or therapeutic agents.

This technical guide provides a comprehensive overview of the cellular localization of orcokinin in the insect brain. It summarizes key quantitative data, details the primary experimental protocols used for localization, and illustrates relevant workflows and signaling pathways.